An In-depth Technical Guide to 2-Phenoxyethane-1-sulfonyl Fluoride: Properties, Reactivity, and Synthetic Protocols
An In-depth Technical Guide to 2-Phenoxyethane-1-sulfonyl Fluoride: Properties, Reactivity, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-phenoxyethane-1-sulfonyl fluoride (CAS No. 2137672-79-6), a member of the versatile class of sulfonyl fluorides. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its chemical properties and reactivity based on the well-established chemistry of analogous aliphatic and aryl sulfonyl fluorides. This guide covers its predicted physicochemical properties, expected reactivity profile with a focus on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, general synthetic methodologies, and relevant safety considerations. The information presented herein is intended to serve as a valuable resource for researchers interested in the potential applications of this compound in drug discovery, chemical biology, and materials science.
Chemical Properties
| Property | 2-Phenoxyethane-1-sulfonyl Fluoride (Predicted/Inferred) | Phenylmethylsulfonyl Fluoride (PMSF) (CAS: 329-98-6)[1] |
| Molecular Formula | C8H9FO3S | C7H7FO2S |
| Molecular Weight | 204.22 g/mol [2] | 174.19 g/mol [3] |
| Appearance | Predicted to be a colorless liquid or low-melting solid | Solid[1] |
| Melting Point | Not Available | 92–94 °C[1] |
| Boiling Point | Not Available | Not Determined[1] |
| Solubility | Expected to be soluble in common organic solvents | Soluble in organic solvents like isopropanol and ethanol |
| Stability | Expected to be stable under anhydrous conditions | Moisture-sensitive, hydrolyzes in aqueous solutions |
Reactivity and Mechanism of Action
The reactivity of 2-phenoxyethane-1-sulfonyl fluoride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This functional group is known for its unique balance of stability and reactivity, making it a valuable tool in covalent chemistry.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The primary mode of reactivity for sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a highly efficient and versatile "click" reaction.[4] In this reaction, the sulfonyl fluoride acts as an electrophile, reacting with a wide range of nucleophiles to form stable covalent bonds.
Key features of SuFEx reactions include:
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High Efficiency and Yields: The reactions typically proceed to completion with high yields.
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Broad Substrate Scope: A wide variety of nucleophiles, including amines, phenols, and thiols, can be used.
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Biocompatibility: The stability of the sulfonyl fluoride group in aqueous environments allows for its use in biological systems.
The general mechanism involves the nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion. The reaction can be catalyzed by bases.
Caption: Generalized SuFEx reaction of 2-phenoxyethane-1-sulfonyl fluoride.
Covalent Inhibition
In the context of drug development, sulfonyl fluorides are often employed as covalent inhibitors of enzymes. The sulfonyl fluoride moiety can react with nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) in the active site of a target protein, leading to irreversible inhibition. The phenoxyethyl side chain of 2-phenoxyethane-1-sulfonyl fluoride can be envisioned to interact with specific binding pockets, providing selectivity.
Caption: Covalent inhibition of an enzyme by 2-phenoxyethane-1-sulfonyl fluoride.
Experimental Protocols
While specific experimental protocols for 2-phenoxyethane-1-sulfonyl fluoride are not available, the following generalized protocols for the synthesis and a typical SuFEx reaction of an alkyl sulfonyl fluoride can be adapted.
General Synthesis of Alkyl Sulfonyl Fluorides
Alkyl sulfonyl fluorides can be synthesized from the corresponding alkyl sulfonyl chlorides via halogen exchange.
Caption: A plausible synthetic workflow for 2-phenoxyethane-1-sulfonyl fluoride.
Protocol:
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Starting Material: 2-Phenoxyethanesulfonyl chloride (can be synthesized from 2-phenoxyethanol).
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Fluorinating Agent: Anhydrous potassium fluoride (KF) or potassium bifluoride (KHF2).
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Solvent: A polar aprotic solvent such as acetonitrile or a phase-transfer catalyst system.
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Procedure:
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To a solution of 2-phenoxyethanesulfonyl chloride in the chosen solvent, add an excess of the fluorinating agent.
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The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon).
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The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
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Upon completion, the reaction mixture is cooled, and the solid fluoride salts are removed by filtration.
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The solvent is removed under reduced pressure.
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The crude product is purified by distillation or column chromatography to yield 2-phenoxyethane-1-sulfonyl fluoride.
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General Protocol for SuFEx Reaction with an Amine
This protocol describes a typical reaction between an alkyl sulfonyl fluoride and a primary or secondary amine to form a sulfonamide.
Materials:
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2-Phenoxyethane-1-sulfonyl fluoride
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Amine of interest
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A suitable base (e.g., triethylamine, diisopropylethylamine)
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Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
Procedure:
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Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere.
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To this solution, add a solution of 2-phenoxyethane-1-sulfonyl fluoride (1.1 equivalents) in the same solvent dropwise at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-phenoxyethane-1-sulfonyl fluoride is not widely available, general precautions for handling sulfonyl fluorides should be followed, based on data for related compounds like PMSF.[1][3][5][6]
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Toxicity: Sulfonyl fluorides are generally considered toxic and corrosive.[1][3][5] They can cause severe skin burns and eye damage.[1][3][5]
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place away from moisture, as sulfonyl fluorides can hydrolyze. Keep the container tightly sealed.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Phenoxyethane-1-sulfonyl fluoride is a potentially valuable chemical entity for applications in medicinal chemistry and chemical biology. Although specific experimental data is scarce, its chemical behavior can be reliably predicted based on the well-understood chemistry of the sulfonyl fluoride functional group. Its ability to participate in highly efficient SuFEx reactions makes it an attractive building block for the synthesis of novel compounds and covalent probes. Researchers working with this compound should exercise appropriate caution due to its presumed toxicity and reactivity, and it is recommended to perform small-scale pilot reactions to determine optimal conditions for their specific applications.
